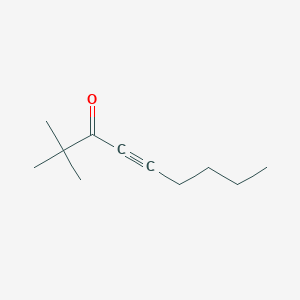
4-Nonyn-3-one, 2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonyn-3-one, 2,2-dimethyl- is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a nonyne backbone with a ketone functional group at the third position and two methyl groups at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyn-3-one, 2,2-dimethyl- typically involves the use of alkynes and ketones. One common method is the alkylation of a terminal alkyne with an appropriate alkyl halide, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of strong bases such as sodium amide (NaNH2) and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of 4-Nonyn-3-one, 2,2-dimethyl- may involve more scalable processes such as catalytic hydrogenation of alkynes or the use of metal catalysts to facilitate the addition of functional groups. These methods are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Nonyn-3-one, 2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
4-Nonyn-3-one, 2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nonyn-3-one, 2,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s triple bond and ketone group allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Nonyn-3-one: Similar structure but lacks the two methyl groups at the second position.
2,2-Dimethyl-3-hexyn-3-ol: Contains a hydroxyl group instead of a ketone.
4-Nonyn-2-one: The ketone group is at a different position.
Uniqueness
4-Nonyn-3-one, 2,2-dimethyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
53723-95-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2,2-dimethylnon-4-yn-3-one |
InChI |
InChI=1S/C11H18O/c1-5-6-7-8-9-10(12)11(2,3)4/h5-7H2,1-4H3 |
InChI Key |
WUNOPZJYYZSIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















